molecular formula C13H21NO3 B3097941 Tert-butyl 6-oxo-1-azaspiro[4.4]nonane-1-carboxylate CAS No. 132564-22-8

Tert-butyl 6-oxo-1-azaspiro[4.4]nonane-1-carboxylate

Cat. No. B3097941
CAS RN: 132564-22-8
M. Wt: 239.31 g/mol
InChI Key: BHTLCXQCKBZQTH-UHFFFAOYSA-N
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Description

“Tert-butyl 6-oxo-1-azaspiro[4.4]nonane-1-carboxylate” is a chemical compound with the molecular formula C13H21NO3 . It has a molecular weight of 239.31 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H21NO3/c1-12(2,3)17-11(16)14-9-5-8-13(14)7-4-6-10(13)15/h4-9H2,1-3H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 348.6±25.0 °C and a predicted density of 1.12±0.1 g/cm3 . Its acidity coefficient (pKa) is predicted to be -1.18±0.20 .

Scientific Research Applications

Synthesis and Structural Insights

Tert-butyl 6-oxo-1-azaspiro[4.4]nonane-1-carboxylate and its derivatives are central to various synthetic pathways, offering a scaffold for further chemical modifications and exploration of new chemical spaces. Meyers et al. (2009) described efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, highlighting its utility in generating novel compounds with potential biological activities, emphasizing its complementary nature to piperidine ring systems (M. J. Meyers, I. Muizebelt, J. van Wiltenburg, David L. Brown, A. Thorarensen, 2009). Similarly, Moskalenko and Boev (2012) explored reactions of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal, yielding a mixture of isomeric condensation products, thus demonstrating the compound's reactivity and potential for diversification (A. I. Moskalenko, V. Boev, 2012).

Catalytic Transformations and Synthetic Applications

The catalytic hydrogenation of [(5,6-Dihydro-4H-1,2-oxazin-3-yl)methyl]malonates to methyl 7-oxo-1-oxa-6-azaspiro[4.4]nonane-8-carboxylates showcases a cascade transformation, suggesting a versatile approach to accessing spirocyclic scaffolds. This method, proposed by Sukhorukov et al. (2008), involves a mechanistic pathway that includes N-O bond cleavage, illustrating the potential for synthesizing substituted spiro compounds (A. Sukhorukov, A. V. Lesiv, Yulia A. Khomutova, S. Ioffe, Y. Nelyubina, 2008).

Chirality and Stereochemistry

The absolute configuration of 8-tert-butyl-2-hydroxy-7-methoxy-8-methyl-9-oxa-6-azaspiro[4.5]dec-6-en-10-one was determined by Jakubowska et al. (2013) through NMR spectroscopy, highlighting the importance of chirality in the structural elucidation of spirocyclic compounds. This work underscores the role of stereochemistry in understanding the properties and potential applications of such molecules (A. Jakubowska, Agnieszka Sowa, M. Żylewski, K. Kulig, 2013).

Drug Discovery and Molecular Design

The synthesis of 6-Azaspiro[4.3]alkanes as innovative scaffolds for drug discovery by Chalyk et al. (2017) emphasizes the strategic use of tert-butyl 6-oxo-1-azaspiro[4.4]nonane-1-carboxylate derivatives in medicinal chemistry. These compounds provide a framework for developing new therapeutic agents, highlighting the compound's significance in the synthesis of biologically relevant molecules (Bohdan A. Chalyk, A. Isakov, Maryna V. Butko, Kateryna V. Hrebeniuk, Olena V. Savych, O. V. Kucher, K. Gavrilenko, Tetiana V. Druzhenko, Vladimir S. Yarmolchuk, S. Zozulya, Pavel K. Mykhailiuk, 2017).

Safety And Hazards

The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . These codes indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) .

properties

IUPAC Name

tert-butyl 9-oxo-1-azaspiro[4.4]nonane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-9-5-8-13(14)7-4-6-10(13)15/h4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHTLCXQCKBZQTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC12CCCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 6-oxo-1-azaspiro[4.4]nonane-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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